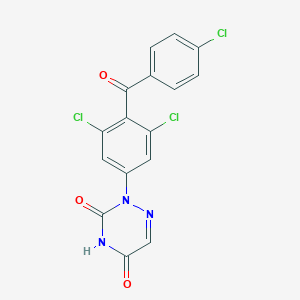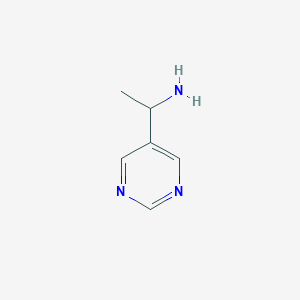![molecular formula C16H18O3 B032063 2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol CAS No. 73731-87-0](/img/structure/B32063.png)
2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol
Vue d'ensemble
Description
2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol is a compound of interest due to its structural and functional properties that make it a candidate for various scientific investigations. Although the specific compound as described is not directly mentioned in the literature, related compounds have been studied for their molecular structure, synthesis, and potential applications.
Synthesis Analysis
The synthesis of compounds closely related to 2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol often involves complex organic reactions. For example, Pimenova et al. (2003) synthesized a compound by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, indicating the versatility of methods available for synthesizing structurally complex phenols (Pimenova, Krasnych, Goun, & Miles, 2003).
Molecular Structure Analysis
The molecular structure and spectroscopic data of compounds similar to the one can be obtained using computational methods like DFT (Density Functional Theory). Viji et al. (2020) employed DFT calculations to optimize the geometry of a related molecule and assign vibrational spectra based on potential energy distribution, showcasing how theoretical methods contribute to understanding molecular structures (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Chemical properties of structurally related compounds include reactivity towards specific reagents, as demonstrated by Pimenova et al. (2003), where reactions with aniline and other derivatives were investigated. Such studies provide insights into the chemical behavior of phenolic compounds and their derivatives under various conditions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the application range of a compound. For instance, Kula, Mazur, and Rzączyńska (2007) explored the crystal structure and thermal stability of a sodium salt derived from a phenolic compound, revealing how salt formation can influence physical properties (Kula, Mazur, & Rzączyńska, 2007).
Applications De Recherche Scientifique
-
Synthesis and Antibacterial Activity Studies
- Field : Chemistry
- Application : Two new Cobalt(II) complexes were synthesized from a compound similar to the one you mentioned .
- Methods : The compounds were characterized using powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data .
- Results : The ligand displayed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22 .
-
Density Functional Theory and Molecular Docking Investigations
- Field : Computational Chemistry
- Application : A compound similar to the one you mentioned was studied using density functional theory .
- Methods : The study used the B3LYP method with a 6-311G** basis set .
- Results : The study found that the oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .
-
Use in Cosmetics, Pharmaceuticals, and Foods
- Field : Food Science, Cosmetics, Pharmaceuticals
- Application : Propylparaben, a compound similar to the one you mentioned, can be used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products . It can also be used in foods .
- Methods : It can be manufactured synthetically for use in these applications .
- Results : As a food additive, it has an E number, which is E216 .
-
Use in Polymeric Membranes for Controlled Drug Release Systems
- Field : Pharmaceutical Sciences
- Application : Polymeric membranes for controlled drug release systems may be prepared by the photosynthesis of 2-hydroxy-3-phenoxypropyl acrylate by UV radiation .
- Methods : The product can be used as a curing agent during the fabrication of poly(phenylene ether)-based substrate materials .
- Results : This method allows for the controlled release of drugs .
-
Use in Radioiodination of Proteins
- Field : Biochemistry
- Application : A compound similar to the one you mentioned, 3-(4-Hydroxyphenyl)propionic acid N-hydroxysuccinimide ester, is used as an intermediate for high radioactive radioiodination of proteins .
- Methods : This compound is used as a Bolton-Hunter reagent precursor .
- Results : This method allows for the radioiodination of proteins .
-
Use as a Preservative in Cosmetics, Pharmaceuticals, and Foods
- Field : Food Science, Cosmetics, Pharmaceuticals
- Application : Propylparaben, a compound similar to the one you mentioned, can be used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products . It can also be used in foods .
- Methods : It can be manufactured synthetically for use in these applications .
- Results : As a food additive, it has an E number, which is E216 .
-
Use in Polymeric Membranes for Controlled Drug Release Systems
- Field : Pharmaceutical Sciences
- Application : Polymeric membranes for controlled drug release systems may be prepared by the photosynthesis of 2-hydroxy-3-phenoxypropyl acrylate by UV radiation .
- Methods : The product can be used as a curing agent during the fabrication of poly(phenylene ether)-based substrate materials .
- Results : This method allows for the controlled release of drugs .
-
Use in Radioiodination of Proteins
- Field : Biochemistry
- Application : A compound similar to the one you mentioned, 3-(4-Hydroxyphenyl)propionic acid N-hydroxysuccinimide ester, is used as an intermediate for high radioactive radioiodination of proteins .
- Methods : This compound is used as a Bolton-Hunter reagent precursor .
- Results : This method allows for the radioiodination of proteins .
Propriétés
IUPAC Name |
2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVBURPCQDLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317996 | |
| Record name | Broussonin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol | |
CAS RN |
73731-87-0 | |
| Record name | Broussonin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broussonin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broussonin A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)
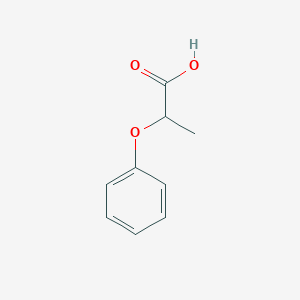
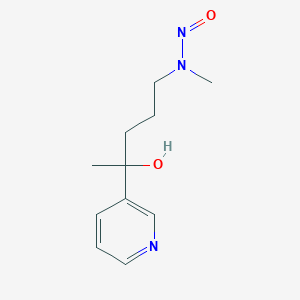
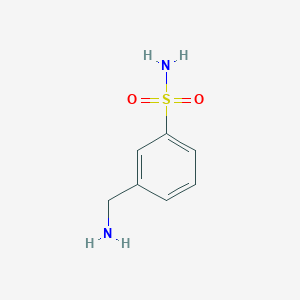
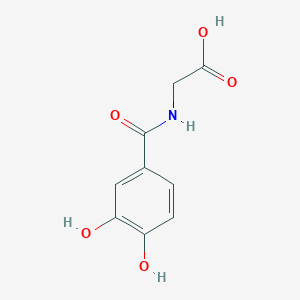
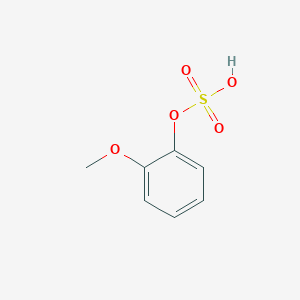
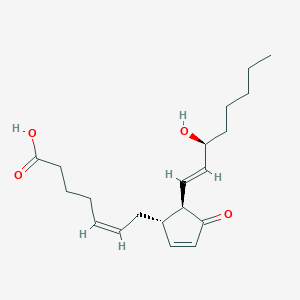
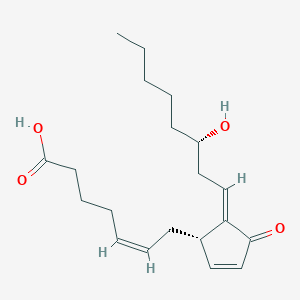
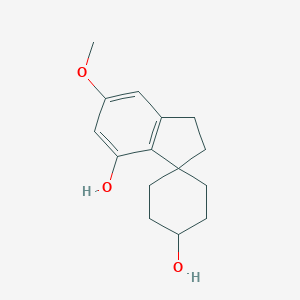
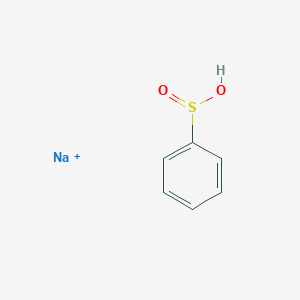
![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)
